molecular formula C19H21NO2 B1532351 (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester CAS No. 1353274-25-5

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester

Cat. No.: B1532351
CAS No.: 1353274-25-5
M. Wt: 295.4 g/mol
InChI Key: OQWIUUQYJLCNPE-SFHVURJKSA-N
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Description

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester is a chiral tetrahydroisoquinoline derivative characterized by an (S)-configured stereocenter at the C2 position and a propan-2-yl (isopropyl) ester group.

Properties

IUPAC Name

propan-2-yl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(2)22-19(21)20-13-12-15-8-6-7-11-17(15)18(20)16-9-4-3-5-10-16/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWIUUQYJLCNPE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resolution via Salt Formation and Crystallization

One efficient method to obtain the (S)-enantiomer involves resolving racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline by forming diastereomeric salts with D-tartaric acid in a mixed ethanol-water solvent system. This process selectively crystallizes the (S)-enantiomer salt, which can be isolated and converted back to the free base with high optical purity. The method is noted for its cost-effectiveness and scalability for industrial production.

Step Description Conditions
Salt formation Racemic amine + D-tartaric acid Ethanol-water mixed solvent
Crystallization Selective crystallization of (S)-enantiomer salt Controlled temperature
Recovery Free base obtained by salt dissociation Standard base treatment

Enantioselective Synthetic Routes

Alternative synthetic routes involve asymmetric synthesis of l-substituted tetrahydroisoquinoline derivatives. For example, the synthesis of l-alkyl or l-aryl tetrahydroisoquinoline-1-carboxylic acid derivatives uses chiral starting materials or catalysts to direct stereochemistry. Esterification of the carboxylic acid to the isopropyl ester is typically performed by reaction with thionyl chloride in dry methanol, followed by reflux and purification steps.

Step Description Reagents/Conditions
Acid preparation Synthesis of tetrahydroisoquinoline carboxylic acid Chiral catalysts or chiral precursors
Esterification Conversion to isopropyl ester Thionyl chloride, dry methanol, reflux

Esterification Techniques for Propan-2-yl Ester Formation

Thionyl Chloride-Mediated Esterification

The carboxylic acid intermediate is suspended in dry methanol, cooled, and treated slowly with thionyl chloride. The mixture clears and becomes turbid, then is refluxed for several hours to complete esterification. After quenching and extraction, the ester is purified by recrystallization.

Carbonyldiimidazole and Phosgene Derivative Methods

For the preparation of esters and related derivatives, condensation reactions using carbonyldiimidazole, N,N’-disuccinimidyl carbonate, phosgene, or phosgene derivatives are employed. These reagents activate the carboxylic acid group, facilitating ester formation under mild conditions. The reaction is typically carried out in inert solvents such as aromatic hydrocarbons or ethers, at temperatures ranging from cooling to reflux, often with bases like alkali metal lower alkoxides to neutralize by-products.

Reagent Role Solvent Examples Temperature Range
Carbonyldiimidazole Carboxylic acid activation Aromatic hydrocarbons, ethers 0°C to reflux
Phosgene or derivatives Acid chloride formation Aprotic polar solvents Room temperature to reflux
Alkali metal lower alkoxide Base for neutralization Various inert solvents Room temperature

Advanced Esterification for Industrial Production

Use of Secondary or Tertiary Lower Alkyl Esters

A notable industrial method replaces sodium hydride with alkali metal lower alkoxides as bases, which are safer and reduce contamination risks. This method uses secondary or tertiary lower alkyl esters of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid as starting materials to minimize by-product formation during solifenacin synthesis, a related pharmaceutical compound.

Reaction Conditions and Solvent Systems

Reactions are conducted in inert solvents such as toluene, dimethylformamide, or mixtures, with equimolar or slight excess amounts of reagents. Reflux with solvent evaporation is common to drive the reaction to completion. Post-reaction workup includes aqueous washes, solvent evaporation, and crystallization to isolate the target ester.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Salt Resolution with D-Tartaric Acid Racemic amine, D-tartaric acid, EtOH/H2O High optical purity, cost-effective Suitable for large scale
Esterification with Thionyl Chloride Thionyl chloride, dry methanol, reflux Efficient ester formation Requires careful temperature control
Carbonyldiimidazole/Phosgene Activation Carbonyldiimidazole, phosgene derivatives, alkoxide base Mild conditions, versatile Industrially relevant
Alkali Metal Alkoxide Base Method Secondary/tertiary alkyl esters, alkoxide base, inert solvents Safer, reduced contamination Preferred for pharmaceutical synthesis

Research Findings and Analysis

  • The salt resolution method provides a straightforward approach to obtain (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with high enantiomeric excess, critical for downstream esterification processes.

  • Esterification via thionyl chloride in methanol is a classical approach yielding moderate to good yields of the isopropyl ester, although it requires extended reflux and careful monitoring.

  • Activation of the acid with carbonyldiimidazole or phosgene derivatives allows for efficient coupling with alcohols or amines, facilitating ester and amide bond formation under controlled conditions suitable for scale-up.

  • The substitution of sodium hydride with alkali metal lower alkoxides addresses safety and purity concerns in industrial settings, demonstrating improved process robustness and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Typically results in the formation of alcohols.

    Substitution: Produces various substituted esters or amides.

Scientific Research Applications

Antimuscarinic Activity

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been studied for their antimuscarinic properties. These compounds act as selective antagonists at the M3 muscarinic receptors, which are implicated in conditions such as overactive bladder (OAB). For instance, the compound has been identified as a key intermediate in the synthesis of solifenacin succinate, a drug used to treat OAB by inhibiting involuntary bladder contractions .

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects against neurodegenerative diseases. The structure of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline allows it to interact with various neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease and Parkinson's disease. Studies have shown that certain derivatives can protect neuronal cells from apoptosis induced by oxidative stress .

Antidepressant Potential

There is emerging evidence that tetrahydroisoquinoline compounds may possess antidepressant-like effects. Preclinical studies have suggested that these compounds can modulate neurotransmitter levels (such as serotonin and norepinephrine) in the brain, contributing to improved mood and cognitive function .

Synthesis and Derivatives

The synthesis of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester typically involves multi-step organic reactions starting from readily available precursors. The compound can also be modified to produce various esters and amides that may enhance its pharmacological properties.

Synthetic Pathway Example

A common synthetic pathway involves:

  • Formation of the tetrahydroisoquinoline core.
  • Introduction of the carboxylic acid functionality.
  • Esterification with propan-2-ol to yield the final product.

Case Study 1: Solifenacin Succinate

In a clinical setting, solifenacin succinate (derived from (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline) has been shown to significantly reduce symptoms of OAB in patients compared to placebo treatments. A randomized controlled trial demonstrated improved patient quality of life and reduced urinary frequency .

Case Study 2: Neuroprotection

A study published in Neuroscience Letters examined the neuroprotective effects of tetrahydroisoquinoline derivatives in a rat model of Parkinson's disease. The results indicated that treatment with these compounds led to a significant reduction in dopaminergic neuron loss and improved motor function .

Mechanism of Action

The mechanism of action of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester involves its interaction with specific molecular targets. It is known to modulate various biological pathways, including those involved in neurotransmission and cellular signaling . The compound’s effects are mediated through its binding to receptors and enzymes, influencing their activity and downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly sensitive to ester group modifications and stereochemistry. Below is a detailed comparison with key analogs:

Ethyl (S)-1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate (CAS 180468-42-2)

  • Structure : Ethyl ester group (C2H5).
  • Molecular Weight : ~306.37 g/mol (estimated).
  • Ethyl esters are generally more prone to enzymatic hydrolysis than bulkier esters, affecting metabolic stability .
  • Applications : Primarily used as a synthetic intermediate rather than a therapeutic agent .

Solifenacin (1(S)-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid 3(R)-quinuclidinyl ester, CAS 180272-14-4)

  • Structure : Quinuclidinyl ester (a bicyclic amine).
  • Molecular Weight : 362.46 g/mol.
  • Key Differences :
    • The quinuclidinyl group introduces strong muscarinic receptor affinity, making Solifenacin a clinically approved antimuscarinic for overactive bladder syndrome .
    • Enhanced steric bulk and hydrogen-bonding capacity improve target selectivity but may reduce oral bioavailability compared to simpler esters.
  • Pharmacokinetics : High metabolic stability due to the rigid quinuclidine moiety, with a half-life of ~45–68 hours in humans .

1-Phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid 3-quinuclidinyl ester (Patent Example)

  • Structure : Quinuclidinyl ester with variable stereochemistry (e.g., 1S,3'R).
  • Key Differences :
    • Stereochemical variations significantly impact receptor binding. For example, the (1S,3'R) configuration in Solifenacin drives subtype-specific muscarinic antagonism .
    • Patent data highlight the importance of chiral purity in optimizing therapeutic efficacy and minimizing off-target effects .

Data Table: Comparative Analysis of Tetrahydroisoquinoline Derivatives

Compound Name Ester Group Molecular Weight (g/mol) logP (Predicted) Key Application Source
Target Compound (Propan-2-yl ester) Isopropyl ~334.43 3.5–4.0 Research intermediate/API
Ethyl ester (CAS 180468-42-2) Ethyl ~306.37 2.5–3.0 Synthetic intermediate
Solifenacin (CAS 180272-14-4) Quinuclidinyl 362.46 4.0–4.5 Antimuscarinic drug
Methyl ester (Synthetic intermediate) Methyl ~279.34 1.5–2.0 Precursor for derivatization

Research Findings and Implications

  • Ester Group Impact :

    • Increasing ester chain length (methyl → ethyl → isopropyl) correlates with improved lipophilicity and metabolic stability but may reduce aqueous solubility .
    • Bulky esters (e.g., quinuclidinyl) enhance receptor affinity and selectivity but require complex synthetic routes .
  • Stereochemical Considerations :

    • The (S)-configuration in the target compound is critical for mimicking natural ligand conformations, as seen in Solifenacin’s (1S,3'R) pharmacophore .
  • Therapeutic Potential: The target compound’s isopropyl ester balances lipophilicity and synthetic accessibility, making it a candidate for further optimization in drug discovery pipelines .

Biological Activity

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_2

It features a tetrahydroisoquinoline core with a phenyl group and an ester functional group that may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds in the tetrahydroisoquinoline class exhibit various biological activities, including:

  • Antitumor Activity : Tetrahydroisoquinolines have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives are investigated for their potential in treating neurodegenerative diseases.
  • Antioxidant Properties : Certain compounds demonstrate significant antioxidant activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study on novel tetrahydroisoquinoline derivatives reported that specific analogs exhibited potent cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value ranging from 7.00 to 7.21 µM against murine T-cell lymphoma cells, indicating significant antiproliferative activity .

Table 1: Antitumor Activity of Tetrahydroisoquinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5cDLA7.00 - 7.21MMP inhibition
D28K6522.00HDAC inhibition

Neuroprotective Effects

Tetrahydroisoquinolines have been studied for their neuroprotective effects. They are believed to act by modulating neurotransmitter systems and exhibiting antioxidant properties. For example, derivatives have been shown to protect neuronal cells from oxidative stress-induced damage.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Matrix Metalloproteinases (MMPs) : Inhibition of MMPs has been linked to reduced tumor growth and metastasis .
  • Histone Deacetylases (HDACs) : Compounds exhibiting HDAC inhibitory activity can lead to altered gene expression profiles associated with cancer progression .
  • Oxidative Stress Modulation : The antioxidant properties help mitigate cellular damage in neurodegenerative conditions.

Case Studies

Several studies have explored the efficacy of tetrahydroisoquinoline derivatives in preclinical models:

  • Anticancer Study : A series of tetrahydroisoquinoline derivatives were tested for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at specific positions on the THIQ scaffold significantly enhanced potency .
  • Neuroprotection : Research demonstrated that certain THIQ compounds could protect against neurotoxicity in vitro by reducing oxidative stress markers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester?

  • Synthesis: A stereoselective approach is critical. Use chiral auxiliaries or asymmetric catalysis to ensure the (S)-configuration at the tetrahydroisoquinoline core. For esterification, propan-2-yl esterification under Mitsunobu conditions or coupling with isopropyl alcohol via DCC/DMAP-mediated reactions may be employed.
  • Characterization: Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) and optical rotation measurements. Structural validation requires 1H^1H-/13C^{13}C-NMR to confirm regiochemistry, and high-resolution mass spectrometry (HRMS) for molecular ion verification. Single-crystal X-ray diffraction (as in analogous tetrahydroisoquinoline structures ) resolves absolute stereochemistry.

Q. How should researchers handle stability and storage of this compound to prevent degradation?

  • Storage: Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize light-induced racemization or ester hydrolysis. Use desiccants to avoid moisture absorption.
  • Stability Monitoring: Conduct periodic 1H^1H-NMR and HPLC analyses to detect decomposition. If ester hydrolysis is observed, repurify via flash chromatography (silica gel, ethyl acetate/hexane gradient). Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignment between computational predictions and experimental data?

  • Methodology: Compare experimental optical rotation and electronic circular dichroism (ECD) with density functional theory (DFT)-calculated values. For crystallographic discrepancies (e.g., unexpected dihedral angles), re-evaluate computational models (e.g., solvent effects in Gaussian calculations) and validate via anisotropic refinement in X-ray structures .
  • Case Study: If NMR coupling constants conflict with predicted chair conformations, employ NOESY to assess spatial proximity of protons or use variable-temperature NMR to probe dynamic equilibria.

Q. How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

  • Experimental Design: Use design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a Plackett-Burman screen can identify critical parameters for yield and enantiomeric excess (ee).
  • Mitigation: If amide byproducts form during esterification, switch to milder coupling agents (e.g., EDC/HOBt instead of DCC) or employ scavengers (e.g., polymer-bound sulfonic acid to trap excess isopropyl alcohol). Monitor reaction progress via inline FTIR or LC-MS .

Q. What advanced analytical techniques are recommended for detecting trace impurities in this compound?

  • Techniques: Use ultra-high-performance liquid chromatography (UHPLC) with charged aerosol detection (CAD) for non-UV-active impurities. For structural elucidation, hyphenate LC-MS/MS with ion mobility spectrometry (IMS) to separate isobaric contaminants.
  • Quantification: Apply 19F^{19}F-NMR if fluorinated analogs are suspected as synthetic intermediates. For metal residues, inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with ICH Q3D guidelines .

Q. How does the propan-2-yl ester moiety influence the compound’s pharmacokinetic properties in preclinical studies?

  • Metabolism Studies: Use in vitro hepatocyte assays to track ester hydrolysis to the carboxylic acid. Compare plasma stability in species-specific serum (e.g., human vs. rodent) to predict clearance rates.
  • Prodrug Rationale: If the ester enhances bioavailability, validate via Caco-2 permeability assays and in vivo pharmacokinetic profiling. Contrast with methyl or ethyl esters to justify isopropyl’s superiority in log P and half-life optimization .

Environmental and Safety Considerations

Q. What protocols ensure safe disposal and environmental compliance for this compound?

  • Waste Management: Hydrolyze the ester under basic conditions (NaOH/EtOH) to yield water-soluble carboxylate, then incinerate. Avoid drainage; follow EPA guidelines for hazardous waste (RCRA Subtitle C) .
  • Exposure Control: Use fume hoods and PPE (nitrile gloves, OV/AG/P99 respirators) during handling. Monitor airborne particulates with NIOSH-approved sampling methods .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester
Reactant of Route 2
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(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid propan-2-yl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.